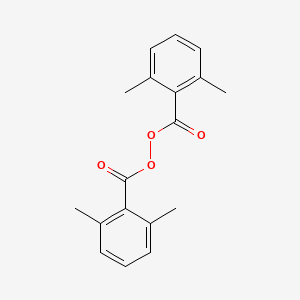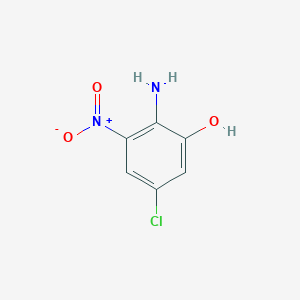
2-Amino-5-chloro-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-3-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is used in various industrial applications, including the manufacture of dyes, drugs, and pesticides. It is also known for its potential environmental impact as a pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-chloro-3-nitrophenol typically involves a multi-step synthetic process. One common method includes the following steps :
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and process efficiency while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-Amino-5-chloro-3-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
Scientific Research Applications
2-Amino-5-chloro-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it is partially reduced by NADPH-dependent nitroreductase to form intermediates such as 2-chloro-5-hydroxylaminophenol . These intermediates are further degraded by enzymes like aminohydroquinone dioxygenase, leading to ring-cleavage reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Chloro-5-nitrophenol
- 2-Amino-3-nitrophenol
Uniqueness
2-Amino-5-chloro-3-nitrophenol is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and environmental behavior compared to other similar compounds . Its specific substitution pattern also makes it valuable in the synthesis of specialized dyes and pharmaceuticals.
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
InChI Key |
KJHAXNYWSYVDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
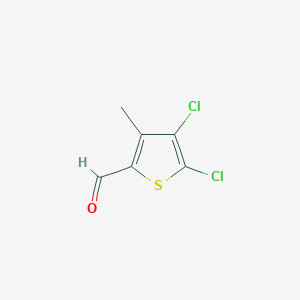
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
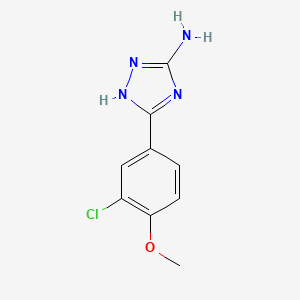
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
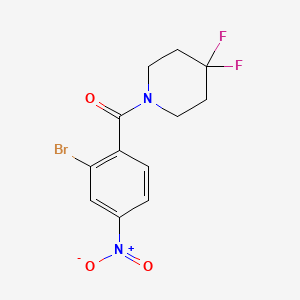
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
